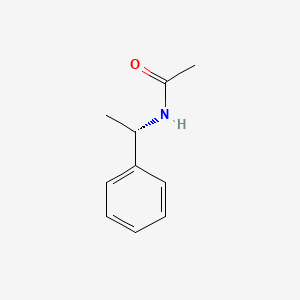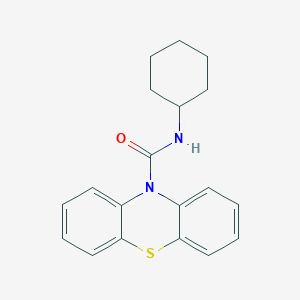
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a phenyl group substituted with a fluorosulfonyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine typically involves the formation of the oxazolidine ring followed by the introduction of the fluorosulfonyloxy group. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidine ring. Subsequent fluorosulfonylation can be achieved using fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and the development of efficient fluorosulfonylation protocols that minimize waste and maximize product purity.
化学反应分析
Types of Reactions
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazolidine ring can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The oxazolidine ring can participate in cyclization or ring-opening reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxazolidine derivatives.
科学研究应用
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cyclization and substitution reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Its derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
作用机制
The mechanism by which 3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorosulfonyloxy group can form strong interactions with active sites, potentially inhibiting enzyme activity. The oxazolidine ring can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-(4-Sulfonyloxyphenyl)-2-oxo-1,3-oxazolidine: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
3-(4-Fluorophenyl)-2-oxo-1,3-oxazolidine: Lacks the sulfonyloxy group, resulting in different chemical properties and applications.
3-(4-Hydroxyphenyl)-2-oxo-1,3-oxazolidine:
Uniqueness
The presence of the fluorosulfonyloxy group in 3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine imparts unique reactivity and potential applications that distinguish it from similar compounds. This functional group enhances the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various fields of research.
属性
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5S/c10-17(13,14)16-8-3-1-7(2-4-8)11-5-6-15-9(11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQUDLEXTYSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
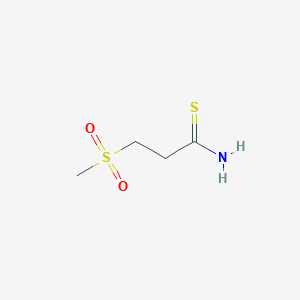
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2985282.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)
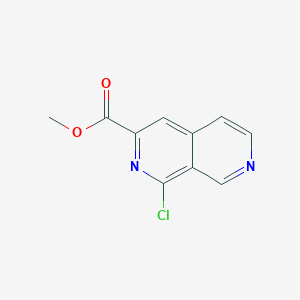
![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)
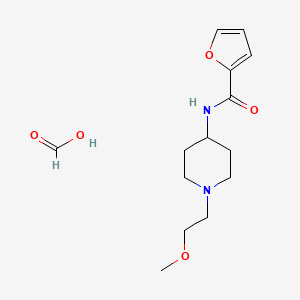
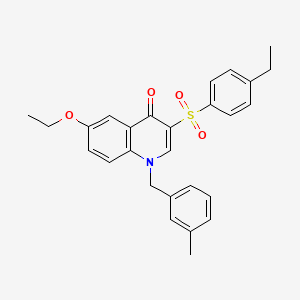
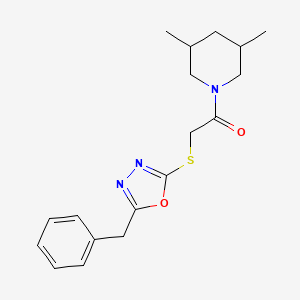
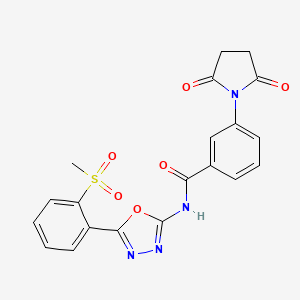
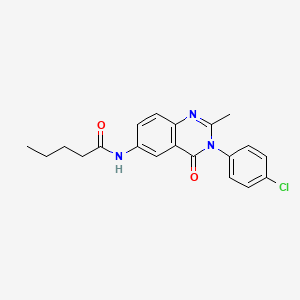
![2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2985297.png)
